molecular formula C63H90Co3N14O14P-2 B602363 Cyanocobalamin Impurity G CAS No. 38218-51-8

Cyanocobalamin Impurity G

Cat. No.: B602363
CAS No.: 38218-51-8
M. Wt: 1475.2 g/mol
InChI Key: SKGKNPBFHOAFCU-CSMDKWHXSA-L
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Description

Cyanocobalamin Impurity G, also known as 50-Methylcyanocobalamin, is a derivative of cyanocobalamin, which is a synthetic form of vitamin B12. Cyanocobalamin is widely used to treat vitamin B12 deficiency. Impurities in pharmaceutical compounds like cyanocobalamin are critical to identify and study, as they can affect the efficacy and safety of the drug. This compound is one such impurity that is studied for its structural and functional properties .

Mechanism of Action

Target of Action

Cyanocobalamin, also known as vitamin B12, has two active co-enzyme forms: methylcobalamin (MeCbl) and adenosylcobalamin (AdCbl) . Cyanocobalamin and its impurities bind to enzymes, mainly metallo-enzymes, with high affinity for Fe3+ . This results in cytochrome oxidase inhibition, blocking the aerobic respiration in the mitochondrial oxidative phosphorylation of the respiratory chain .

Mode of Action

Cyanocobalamin’s mode of action is based on its ability to tightly bind cyanide ions . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound . Cyanide has also been shown to bind to N-methyl-D-aspartate receptors and nitric oxide synthase, resulting in increased production of the vascular relaxant, nitric oxide (NO), which likely contributes to the hypotension typically observed in victims of cyanide poisoning .

Biochemical Pathways

The major pathway of endogenous detoxification is conversion, by means of thiosulfate, into the less toxic compound thiocyanate which is then excreted in the urine . Minor routes of elimination are excretion of hydrogen cyanide through the lungs and binding to cysteine or hydroxocobalamin (vitamin B12) . These routes are insufficient at toxic amounts of cyanide .

Pharmacokinetics

Cyanocobalamin, the parent compound, is known to be absorbed through intact skin or mucous membranes following dermal or oral exposure . Systemic toxicity can be expected . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound that is excreted in the urine .

Result of Action

The binding of cyanocobalamin and its impurities to enzymes leads to cytochrome oxidase inhibition, blocking the aerobic respiration in the mitochondrial oxidative phosphorylation of the respiratory chain . This results in lactic acid accumulation . Cyanide has also been shown to bind to N-methyl-D-aspartate receptors and nitric oxide synthase, resulting in increased production of the vascular relaxant, nitric oxide (NO), which likely contributes to the hypotension typically observed in victims of cyanide poisoning .

Action Environment

The action of Cyanocobalamin Impurity G is influenced by environmental factors. For instance, the main exposure route is by inhalation of volatile cyanides . Cyanide poisoning can also occur following industrial accidents . Absorption through intact skin or mucous membranes following dermal or oral exposure is good and systemic toxicity can be expected . .

Biochemical Analysis

Biochemical Properties

Cyanocobalamin Impurity G plays a role in various biochemical reactions, particularly those involving cobalamin-dependent enzymes. It interacts with enzymes such as methionine synthase and methylmalonyl-CoA mutase, which are crucial for DNA synthesis and fatty acid metabolism, respectively. The interaction of this compound with these enzymes can influence their activity, potentially leading to altered metabolic pathways. Additionally, this compound may bind to transport proteins like transcobalamin, affecting its distribution and availability in biological systems .

Cellular Effects

This compound can impact various cellular processes. In different cell types, it may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors involved in the regulation of genes associated with cell growth and differentiation. The presence of this compound in cells can also affect mitochondrial function, given its role in energy metabolism. These effects highlight the importance of monitoring and controlling the levels of this impurity in vitamin B12 preparations .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a competitive inhibitor or activator of cobalamin-dependent enzymes, altering their catalytic efficiency. This compound may also influence gene expression by interacting with nuclear receptors or transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions underscore the potential impact of this compound on cellular and metabolic functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic flux and enzyme activity. Monitoring the stability and degradation of this impurity is essential for accurate biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. Toxic or adverse effects, such as oxidative stress or mitochondrial dysfunction, may occur at high doses, highlighting the need for careful dosage control in experimental and therapeutic contexts .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to cobalamin metabolism. It interacts with enzymes such as methionine synthase and methylmalonyl-CoA mutase, influencing the conversion of homocysteine to methionine and the metabolism of odd-chain fatty acids. These interactions can affect metabolic flux and the levels of key metabolites, potentially leading to metabolic imbalances. Understanding these pathways is crucial for assessing the biochemical impact of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to transcobalamin, facilitating its uptake and distribution to various tissues. The localization and accumulation of this compound can influence its biological activity and potential toxicity. Studying these transport mechanisms is essential for understanding the pharmacokinetics and dynamics of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to mitochondria, where it participates in energy metabolism, or to the nucleus, where it can influence gene expression. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments. These localization patterns are important for understanding the precise biochemical roles of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanocobalamin Impurity G involves the methylation of cyanocobalamin. This process typically requires specific reagents and conditions to ensure the correct placement of the methyl group on the cyanocobalamin molecule. The reaction conditions often include the use of methylating agents under controlled temperature and pH conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized to maximize yield and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Cyanocobalamin Impurity G can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxocobalamin, while reduction may yield methylcobalamin .

Scientific Research Applications

Cyanocobalamin Impurity G has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Cyanocobalamin Impurity G is unique due to its specific methylation, which distinguishes it from other cobalamin derivatives. This methylation can influence its chemical properties and biological activity, making it a valuable compound for research and quality control .

Properties

CAS No.

38218-51-8

Molecular Formula

C63H90Co3N14O14P-2

Molecular Weight

1475.2 g/mol

IUPAC Name

1-[(3S,4S,5R)-5-[(3R,4R,5Z)-5-[1-[(3S,5Z)-5-[(3S)-6-amino-3-(3-amino-3-oxopropyl)-2-azanidylidene-4-methyl-6-oxohexylidene]-3-(3-amino-3-oxopropyl)-4,4-dimethyl-3H-pyrrol-2-yl]ethylidene]-3-(2-amino-2-oxoethyl)-4-[3-[[(2R)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxypropyl]amino]-3-oxopropyl]-4-methylpyrrolidin-1-id-2-yl]-4-(2-amino-2-oxoethyl)-4,5-dimethyl-3-[3-(methylamino)-3-oxopropyl]-3H-pyrrol-2-yl]ethylidenecobalt;cobalt;cobalt(3+);cyanide

InChI

InChI=1S/C62H92N13O14P.CN.3Co/c1-13-41-37(16-19-51(82)69-12)61(10,27-50(68)81)62(11,74-41)57-39(25-49(67)80)60(9,56(73-57)35(6)53-38(15-18-47(65)78)59(7,8)45(72-53)26-40(63)36(14-17-46(64)77)33(4)24-48(66)79)21-20-52(83)70-28-34(5)88-90(85,86)89-55-44(29-76)87-58(54(55)84)75-30-71-42-22-31(2)32(3)23-43(42)75;1-2;;;/h22-23,26,30,34,36-39,44,54-55,57-58,76,84H,14-21,24-25,27-29H2,1-12H3,(H14-,63,64,65,66,67,68,69,70,72,73,77,78,79,80,81,82,83,85,86);;;;/q-2;-1;;;+3/p-2/t34-,36+,37-,38-,39+,44-,54-,55-,57?,58+,60-,61+,62+;;;;/m1..../s1

InChI Key

SKGKNPBFHOAFCU-CSMDKWHXSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C([N-]/C4=C(/C)\C5=N/C(=C\C(=[N-])[C@@H](CCC(=O)N)[C-](C)CC(=O)N)/C([C@@H]5CCC(=O)N)(C)C)[C@]6([C@@]([C@@H](C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C([N-]C4=C(C)C5=NC(=CC(=[N-])C(CCC(=O)N)[C-](C)CC(=O)N)C(C5CCC(=O)N)(C)C)C6(C(C(C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Nb-Methyl Cyancobalamin;  Nb-methyl-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (Ester), Inner Salt;  34-Methylcyanocobalamin

Origin of Product

United States

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